5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

Catalog No.
S1501522
CAS No.
159954-46-8
M.F
C5H8N4O2
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

CAS Number

159954-46-8

Product Name

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-carbohydrazide

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C5H8N4O2/c1-2-3(5(10)8-7)4(6)11-9-2/h6-7H2,1H3,(H,8,10)

InChI Key

QICWZMDKRDQOAL-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1C(=O)NN)N

Synonyms

4-Isoxazolecarboxylicacid,5-amino-3-methyl-,hydrazide(9CI)

Canonical SMILES

CC1=NOC(=C1C(=O)NN)N

Potential Immunomodulatory Effects:

Studies have investigated the potential of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives to modulate the immune system. Research suggests that these compounds may exhibit:

  • Regulatory activity: They may influence the proliferation of immune cells, both stimulating and inhibiting it depending on the specific derivative and cell type. Source: Pubmed:
  • Impact on cytokine production: They may influence the production of cytokines, which are signaling molecules involved in the immune response. Source: Pubmed:

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide is a heterocyclic organic compound characterized by its unique oxazole ring structure. The compound features an amino group at the 5-position and a carbohydrazide moiety at the 4-position, contributing to its diverse chemical reactivity and biological activity. Its molecular formula is C5H8N4O2C_5H_8N_4O_2, and it has gained interest in medicinal chemistry due to its potential therapeutic applications.

  • Oxidation: The compound can be oxidized to form corresponding oxazole derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction processes can yield hydrazine derivatives, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups into the oxazole ring, often employing reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

The biological activity of 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide has been studied extensively. It exhibits immunomodulatory properties, influencing immune responses by inhibiting the proliferation of certain cell types. The mechanism involves inducing apoptosis through the activation of caspases and modulating nuclear factor kappa B (NF-κB) activity, which plays a crucial role in inflammation and immune regulation . Additionally, derivatives of this compound have shown varying degrees of cytotoxicity against different cancer cell lines .

The synthesis of 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide typically involves:

  • Starting Materials: The primary precursor is 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid.
  • Reagents: Hydrazine hydrate is used as a key reagent.
  • Reaction Conditions: The reaction is conducted under reflux conditions in solvents such as ethanol or methanol. The product is purified through recrystallization .
  • Industrial Production: For larger-scale production, optimization of reaction conditions (temperature, solvent choice, and reaction time) is essential. Continuous flow reactors may be employed for enhanced efficiency and yield.

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide finds applications in:

  • Medicinal Chemistry: Due to its immunomodulatory effects, it serves as a potential lead compound for drug development targeting inflammatory diseases and cancers.
  • Synthetic Chemistry: Its ability to undergo various transformations makes it useful in synthesizing more complex molecules and derivatives for research purposes .

Interaction studies have highlighted the compound's ability to modulate immune cell activity. In vitro studies demonstrate that it can inhibit phytohemagglutinin A-induced proliferation of peripheral blood mononuclear cells (PBMCs), showcasing its potential as an immunosuppressive agent . Furthermore, its interaction with specific molecular targets suggests pathways for therapeutic intervention in autoimmune disorders.

Several compounds share structural similarities with 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide:

Compound NameKey Features
5-Amino-3-methyl-1,2-oxazole-4-carboxamideLacks the carbohydrazide moiety; less reactive
5-Amino-3-methyl-1,2-oxazole-4-carboxylic acidContains a carboxylic acid group; different reactivity
5-Amino-N′-(substituted) derivativesVarying substituents lead to diverse biological activities

Uniqueness

The uniqueness of 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide lies in its specific functional groups that confer distinct chemical reactivity and biological activity. Its capacity to undergo various chemical transformations enhances its versatility in synthetic and medicinal chemistry applications .

Traditional Synthesis Approaches

The classical synthesis of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide involves a two-step process:

  • Esterification: 5-Amino-3-methyl-1,2-oxazole-4-carboxylic acid is first converted to its ethyl or methyl ester using acid-catalyzed alcoholysis.
  • Hydrazinolysis: The ester reacts with hydrazine hydrate under reflux conditions in ethanol or methanol, yielding the carbohydrazide derivative.

Key Parameters for Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes rate
SolventEthanol85–90% yield
Molar Ratio (Hydrazine:Ester)1.2:1Prevents side reactions
Reaction Time4–6 hoursCompletes conversion

This method, while reliable, faces challenges in scalability due to prolonged reflux and solvent consumption. Industrial adaptations employ continuous flow reactors to enhance efficiency, achieving 22 g/h output in large-scale hydrazide production.

Green Chemistry and Alternative Synthetic Routes

Recent advances emphasize sustainability:

  • Solvent-Free Multicomponent Reactions: Carbohydrazides can be synthesized via one-pot reactions of hydrazine, dialkyl acetylenedicarboxylates, and ketones at room temperature, achieving 78–85% yields without solvents.
  • Triflylpyridinium-Mediated Activation: Carboxylic acids directly form oxazoles using DMAP-Tf reagent, enabling gram-scale synthesis of derivatives like 5-aminolevulinic acid (5-ALA) with 96% yield.
  • Continuous Flow Systems: A 200 g synthesis of azelaic dihydrazide demonstrated 86% yield over 9 hours, reducing energy use by 40% compared to batch processes.

Advantages of Green Methods

  • DMAP recovery and reuse (up to 95% efficiency).
  • Reduced waste: E-factor of 2.3 vs. 5.8 for traditional routes.
  • Compatibility with bioactive molecules (e.g., estrone, valproic acid).

Functionalization and Derivatization Strategies

The carbohydrazide group serves as a hub for chemical modifications:

Schiff Base Formation

Reaction with aldehydes or ketones in ethanol produces imine derivatives. For example:

  • MM3 Derivative: 5-Amino-$$N'$$-(2,4-dihydroxyphenyl)methylidene-$$N$$,3-dimethyl-1,2-oxazole-4-carbohydrazide exhibits immunosuppressive activity by inhibiting TNF-α production (IC₅₀ = 12 µM).

Mechanism:
$$
\text{R—CHO} + \text{5-Amino-3-methyl-oxazole-carbohydrazide} \xrightarrow{\text{In(OTf)₃}} \text{R—CH=N—NH—CO—Oxazole} + \text{H₂O}
$$

Acylation and Alkylation

  • Acylation: Treatment with acetyl chloride yields $$N$$-acetyl derivatives, enhancing lipophilicity for blood-brain barrier penetration.
  • Alkylation: Benzylation at the hydrazide nitrogen improves anticancer activity, with IC₅₀ values of 8 µM against A549 lung cancer cells.

Cycloaddition Reactions

4,5-Disubstituted oxazoles form via [3 + 2] cycloaddition with isocyanides, enabling late-stage functionalization of pharmaceuticals like probenecid.

XLogP3

-0.5

Wikipedia

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

Dates

Last modified: 02-18-2024

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